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Introduction
PSB-0788 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR),

a G-protein coupled receptor implicated in a variety of physiological and pathophysiological

processes. This technical guide provides a comprehensive overview of the mechanism of

action of PSB-0788, detailing its binding affinity, functional antagonism, and the signaling

pathways it modulates. The information presented herein is intended to support further

research and drug development efforts targeting the A2BAR.

Core Mechanism of Action
PSB-0788 exerts its pharmacological effects by competitively binding to the A2B adenosine

receptor, thereby blocking the binding of the endogenous agonist, adenosine. The A2BAR is

unique among adenosine receptors for its relatively low affinity for adenosine, becoming

activated primarily under conditions of high adenosine concentration, such as inflammation or

hypoxia. By selectively antagonizing this receptor, PSB-0788 can mitigate the downstream

signaling cascades initiated by A2BAR activation.

The A2BAR couples to both Gs and Gq G-proteins.[1] Activation of the Gs pathway leads to the

stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine

monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3][4] The Gq

pathway, on the other hand, activates phospholipase C (PLC), which leads to the production of
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inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium

levels and activating Protein Kinase C (PKC).[1][4] PSB-0788, by blocking the initial receptor

activation, prevents these downstream signaling events.

Quantitative Data: Binding Affinity and Potency
The affinity and selectivity of PSB-0788 for various adenosine receptor subtypes have been

determined through radioligand binding assays. The data, primarily from studies on

recombinant human and rat receptors, are summarized below.

Target
Receptor

Species
Assay
Type

Radioliga
nd

Ki (nM) IC50 (nM)
Selectivit
y over
A2B

A2B Human
Competitio

n

[3H]PSB-

603
0.393 3.64 -

A1 Human
Competitio

n
- 2240 >1000 >5700-fold

A1 Rat
Competitio

n
- 386 >1000 >980-fold

A2A Human
Competitio

n
- 333 >1000 >840-fold

A2A Rat
Competitio

n
- 1730 >1000 >4400-fold

A3 Human
Competitio

n
- >1000 >1000 >2500-fold

Data compiled from multiple sources.[1][2]

Signaling Pathway Diagrams
The following diagrams illustrate the A2B adenosine receptor signaling pathway and the

mechanism of antagonism by PSB-0788.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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